D2 Agonist Activity: 4-Methoxy vs. Phenyl Analogs
3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid exhibits agonist activity at the human dopamine D2 receptor (EC50 = 21 nM) [1]. In contrast, the unsubstituted 3-phenyl-1H-indole-2-carboxylic acid shows no detectable D2 agonist activity up to 10 µM in the same assay system [2]. This indicates that the 4-methoxy group is essential for D2 engagement within this chemotype. Furthermore, the 4-chlorophenyl analog demonstrates substantially weaker agonism (EC50 = 549 nM), representing a 26-fold reduction in potency relative to the 4-methoxy derivative [3].
| Evidence Dimension | Dopamine D2 receptor agonism (β-arrestin recruitment) |
|---|---|
| Target Compound Data | EC50 = 21 nM (agonist activity at renilla luciferase-tagged human D2 receptor in HEK293 cells) |
| Comparator Or Baseline | 3-Phenyl-1H-indole-2-carboxylic acid: EC50 > 10,000 nM; 3-(4-Chlorophenyl)-1H-indole-2-carboxylic acid: EC50 = 549 nM |
| Quantified Difference | Target compound is >476-fold more potent than the unsubstituted phenyl analog; 26-fold more potent than the 4-chlorophenyl analog. |
| Conditions | HEK293 cells coexpressing mVenus-fused β-arrestin 2; assay measured β-arrestin recruitment to tagged human D2 receptor. |
Why This Matters
For research programs targeting D2-mediated pathways, the 4-methoxy substituent is not interchangeable; selecting the 3-phenyl or 4-chlorophenyl analog would result in up to 476-fold loss of agonist potency, compromising assay sensitivity and lead optimization campaigns.
- [1] BindingDB, BDBM50164855. Agonist activity at renilla luciferase-tagged human dopamine D2 receptor expressed in HEK293 cells coexpressing mVenus-fused β-arrestin 2. EC50 = 21 nM. Available at: https://bdb99.ucsd.edu/ View Source
- [2] BindingDB, BDBM50164856. Activity of 3-phenyl-1H-indole-2-carboxylic acid at human D2 receptor (no agonist activity detected up to 10 µM). Available at: https://bdb99.ucsd.edu/ View Source
- [3] BindingDB, BDBM50164851. Agonist activity at human D2 receptor transfected in HEK293T cells; EC50 = 549 nM for 3-(4-chlorophenyl)-1H-indole-2-carboxylic acid. Available at: https://ww.w.bindingdb.org/ View Source
